2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.
Alkylation: The 5-methoxyindole undergoes alkylation with 2-bromoethanamine to form 2-(5-methoxy-1H-indol-1-yl)ethanamine.
Formation of Hemioxalate Salt: The final step involves the reaction of 2-(5-methoxy-1H-indol-1-yl)ethanamine with oxalic acid to form the hemioxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-methoxyindole.
Continuous Flow Alkylation: Using continuous flow reactors for the alkylation step to increase efficiency and yield.
Purification: Industrial purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate involves its interaction with various molecular targets:
Neurotransmitter Systems: It may act on serotonin receptors due to its structural similarity to serotonin, influencing mood and behavior.
Enzyme Inhibition: It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: Another indole derivative with similar structural features but different pharmacological properties.
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Uniqueness
2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hemioxalate form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2O.C2H2O4/c2*1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12;3-1(4)2(5)6/h2*2-4,6,8H,5,7,12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOYAHVSSJFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCN.COC1=CC2=C(C=C1)N(C=C2)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.